REACTION_CXSMILES
|
C([NH:9][C:10]([NH:12][CH:13]1[C:22]2[N:21]=[CH:20][C:19]([CH3:23])=[CH:18][C:17]=2[CH2:16][CH2:15][CH2:14]1)=[S:11])(=O)C1C=CC=CC=1.[OH-].[Na+]>>[C:10]([NH:12][CH:13]1[C:22]2[N:21]=[CH:20][C:19]([CH3:23])=[CH:18][C:17]=2[CH2:16][CH2:15][CH2:14]1)(=[S:11])[NH2:9] |f:1.2|
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Name
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8-Benzoylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline
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Quantity
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6 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)NC(=S)NC1CCCC=2C=C(C=NC12)C
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Name
|
|
Quantity
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24 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture heated on a steam bath for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
to remove benzoic acid
|
Type
|
CUSTOM
|
Details
|
The resultant solid was recrystallised from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=S)NC1CCCC=2C=C(C=NC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |